3-(tert-Butyl)-5,7-dichloroimidazo[1,5-c]pyrimidine
Overview
Description
3-(tert-Butyl)-5,7-dichloroimidazo[1,5-c]pyrimidine is a useful research compound. Its molecular formula is C10H11Cl2N3 and its molecular weight is 244.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Molecular Structure and Hydrogen Bonding
Research by Portilla et al. (2006) investigated the molecular structure of closely related compounds, highlighting hydrogen-bonded frameworks and chains in molecules similar to 3-(tert-Butyl)-5,7-dichloroimidazo[1,5-c]pyrimidine. This study contributes to understanding the chemical bonding and molecular arrangement of such compounds (Portilla et al., 2006).
2. Synthesis Methods
Wade (1986) described methods for synthesizing imidazo[1,5-c]pyrimidines, focusing on various substituents and chemical reactions. This research is valuable for understanding the synthetic pathways and modifications possible for this compound (Wade, 1986).
3. Antiproliferative and Proapoptotic Agents
Carraro et al. (2006) explored the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, including compounds structurally similar to this compound. They found these compounds to have potential as antiproliferative and proapoptotic agents, particularly in the context of cancer cell proliferation (Carraro et al., 2006).
4. Synthesis of Complex Derivatives
Zhang et al. (2022) provided insights into the synthesis of complex derivatives involving tert-butyl and pyrazolo[3,4-d]pyrimidine, relevant to the broader understanding of this compound's chemistry (Zhang et al., 2022).
5. Structural Analysis and Drug Design
Tokuhara et al. (2018) focused on the structural modification of pyrimidine derivatives, aiming to improve pharmacokinetic profiles. This research is significant for understanding how structural changes can affect the biological activity of compounds like this compound (Tokuhara et al., 2018).
Properties
IUPAC Name |
3-tert-butyl-5,7-dichloroimidazo[1,5-c]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N3/c1-10(2,3)8-13-5-6-4-7(11)14-9(12)15(6)8/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIFIXBNASLYJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C2N1C(=NC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90538706 | |
Record name | 3-tert-Butyl-5,7-dichloroimidazo[1,5-c]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90538706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94694-13-0 | |
Record name | 3-tert-Butyl-5,7-dichloroimidazo[1,5-c]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90538706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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